molecular formula C8H8S2 B158788 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione CAS No. 128742-65-4

2-(Methylthio)-2,4,6-cycloheptatriene-1-thione

Cat. No.: B158788
CAS No.: 128742-65-4
M. Wt: 168.3 g/mol
InChI Key: GTDWDLRADNMJHQ-UHFFFAOYSA-N
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Description

2-(Methylthio)-2,4,6-cycloheptatriene-1-thione is an organic compound characterized by a seven-membered ring with alternating double bonds and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione typically involves the reaction of cycloheptatriene with sulfur and methylating agents under controlled conditions. One common method includes the use of methyl iodide and a base such as sodium hydride to introduce the methylthio group. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-2,4,6-cycloheptatriene-1-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methylthio group or the ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(Methylthio)-2,4,6-cycloheptatriene-1-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione involves its interaction with various molecular targets and pathways. The thione group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound can bind to metal ions, affecting metalloprotein functions and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: These compounds also contain sulfur and nitrogen atoms and exhibit diverse biological activities.

    Thiophenes: Similar to thiazoles, thiophenes have a sulfur atom in a five-membered ring and are used in various applications.

    Pyrimidines: These nitrogen-containing heterocycles are known for their pharmacological properties.

Uniqueness

2-(Methylthio)-2,4,6-cycloheptatriene-1-thione is unique due to its seven-membered ring structure and the presence of both a thione and a methylthio group

Properties

IUPAC Name

2-methylsulfanylcyclohepta-2,4,6-triene-1-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8S2/c1-10-8-6-4-2-3-5-7(8)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDWDLRADNMJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=CC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376289
Record name 2-(Methylsulfanyl)cyclohepta-2,4,6-triene-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128742-65-4
Record name 2-(Methylsulfanyl)cyclohepta-2,4,6-triene-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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